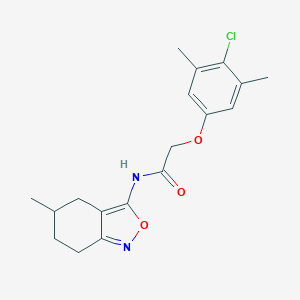
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the literature and has shown promise in a variety of applications.
作用机制
The mechanism of action of compound X is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor and can increase the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects in animal models. These effects include anxiolytic activity, sedation, and anticonvulsant activity. It has also been shown to have potential as a treatment for insomnia and other sleep disorders.
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is its well-characterized pharmacological profile. This makes it a useful tool for investigating the role of the GABA-A receptor in neurological disorders. However, one limitation is that it has not been extensively studied in humans, and its safety profile is not well understood.
未来方向
There are several future directions for research on compound X. One area of interest is in the development of more selective modulators of the GABA-A receptor. Another area of interest is in the investigation of the potential therapeutic uses of compound X in neurological disorders such as anxiety, depression, and epilepsy. Finally, there is a need for further studies on the safety and toxicity of compound X in humans.
合成方法
The synthesis of compound X is a complex process that involves several steps. The first step involves the reaction of 4-chloro-3,5-dimethylphenol with sodium hydroxide to form the corresponding phenoxide. This is followed by the addition of 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid to form the ester. Finally, the ester is converted to the amide using acetic anhydride and pyridine.
科学研究应用
Compound X has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been shown to have activity as a modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and has been implicated in a variety of neurological disorders.
属性
分子式 |
C18H21ClN2O3 |
|---|---|
分子量 |
348.8 g/mol |
IUPAC 名称 |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C18H21ClN2O3/c1-10-4-5-15-14(6-10)18(24-21-15)20-16(22)9-23-13-7-11(2)17(19)12(3)8-13/h7-8,10H,4-6,9H2,1-3H3,(H,20,22) |
InChI 键 |
MEDHOMCSABAKQW-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C |
规范 SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B253599.png)


![N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide](/img/structure/B253610.png)

![1-(3-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B253616.png)

![4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B253623.png)
